molecular formula C15H9BrN4S B2617963 (E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide CAS No. 91417-72-0

(E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide

Cat. No. B2617963
CAS RN: 91417-72-0
M. Wt: 357.23
InChI Key: BNIBXBMAKYGIHJ-DEDYPNTBSA-N
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Description

(E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide, also known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPTC is a cyanide derivative of benzothiazole, which is a heterocyclic compound containing a sulfur atom and a nitrogen atom in its ring structure. In

Mechanism of Action

The mechanism of action of (E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide is not fully understood, but it is believed to interact with cellular targets such as DNA and enzymes. This compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit both biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. This compound has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have a protective effect on the liver and kidneys in animal models.

Advantages and Limitations for Lab Experiments

(E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide has several advantages for lab experiments, including its ease of synthesis and its potential for use as a fluorescent probe. However, this compound is also highly toxic and must be handled with care. Additionally, this compound has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide. One area of interest is the development of this compound derivatives with improved solubility and toxicity profiles. Another area of interest is the exploration of the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with cellular targets.

Synthesis Methods

The synthesis of (E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide involves the reaction of 4-bromobenzaldehyde, 2-aminobenzothiazole, and hydrazine hydrate in the presence of sodium acetate and acetic acid. The reaction proceeds through a condensation reaction to form the desired product, this compound. This synthesis method has been reported in several scientific journals and has been optimized for the production of high yields of this compound.

Scientific Research Applications

(E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, this compound has been reported to possess antioxidant and anti-inflammatory properties.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemicals with care and to refer to their Safety Data Sheets for specific safety information .

properties

IUPAC Name

(2E)-N-(4-bromoanilino)-1,3-benzothiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4S/c16-10-5-7-11(8-6-10)19-20-13(9-17)15-18-12-3-1-2-4-14(12)21-15/h1-8,19H/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIBXBMAKYGIHJ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=NNC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=N/NC3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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